molecular formula C9H7FO4 B8275447 4-Acetoxy-3-fluorobenzoic acid

4-Acetoxy-3-fluorobenzoic acid

Cat. No. B8275447
M. Wt: 198.15 g/mol
InChI Key: ICVBLBLMESKREZ-UHFFFAOYSA-N
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Patent
US05200109

Procedure details

2.90 ml of thionyl chloride was added to 2.50 g (12.6 mM) of 4-acetoxy-3-fluorobenzoic acid. Under stirring at room temperature, two drops of N,N-dimethylformamide (DMF) was added thereto, followed by refluxing for 40 minutes. After the reaction, dry benzene was added to the reaction mixture, followed by two times of distilling-off of excessive thionyl chloride under reduced pressure to obtain 4-acetoxy-3-fluorobenzoyl chloride.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](O)=[O:14])=[CH:11][C:10]=1[F:18])(=[O:7])[CH3:6]>CN(C)C=O.C1C=CC=CC=1>[C:5]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([Cl:3])=[O:14])=[CH:11][C:10]=1[F:18])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
2.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C(=O)O)C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
was added to the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C(=O)Cl)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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